Journal Name:Membranes and Membrane Technologies
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Structural and functional analysis of a new co-processed tableting excipient for food compaction processes
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.jfoodeng.2023.111624
Food compacts are convenient to industry and customers and must primarily possess a sufficient strength to withstand packaging processing and customer handling. In contrast to pharmaceutical applications, the choice of excipients is usually limited to necessary ingredients of the final food product. In accordance, novel, better performing materials derived from advanced processing of common food constituents are highly attractive. This study thoroughly characterizes the properties of such a novel, co-processed food material called “Salt-Starch” to demonstrate its superior tableting behavior and to investigate the cause of its superiority. For a fundamental understanding of the binding mechanisms and the resulting structure, tabletability, compressibility, compactibility and elastic recovery of compacts based on Salt-Starch, its sole starting components with different particle sizes and their physical blends are investigated. Results indicate, that the specific structure of a viscoelastic continuous phase of starch and a brittle-ductile dispersed phase of (sub-)micron-sized sodium chloride lead to superior strength of Salt-Starch, which cannot be achieved by physical mixtures. Compacts tensile strength is elevated 40 times at an applied pressure of 55 MPa and elastic recovery is less than half compared to the elastic recovery of binary mixture tablets.
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Measuring food volume from RGB-Depth image with point cloud conversion method using geometrical approach and robust ellipsoid fitting algorithm
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.jfoodeng.2023.111656
Volume measurement is an essential feature for food analysis, and recognition systems estimate nutritional intake from patients. Understanding the volume of consumed food is one approach for calculating how much food is consumed. This research provides a novel method for estimating food volume from RGB-Depth images using a combined point cloud conversion method and fitting points into ellipsoids using a geometrical approach. Point cloud segmentation is also utilized to separate the main object from the background. After the point cloud is downsampled, it is converted into real-world coordinates using the conversion method. The volume prediction is generated via numerical approaches, such as fitting to an ellipsoid using the least square approach. The objects employed in this study were tomatoes, oranges, kiwis, lemons, and potatoes, which were examined through multiple experiments. The evaluation results show that the predicted volume with the proposed method produces a Absolute Relative Error (ARE) of 2.6% for objects with a spherical shape, ARE of 3.1% for objects with an ellipsoid shape, and ARE of 3.0% for objects with an irregular surface, such as potatoes. When items are put on a white or blue background, volume predictions reach the ARE of 3.0% and 4.1%, respectively. As a result, white backgrounds were used more frequently in this study. Furthermore, experiments were carried out with various object orientations, camera distance locations, and object centers to evaluate the point cloud conversion method, yielding ARE of 3.4% and 4.4%, respectively. The obtained ARE indicates that the proposed approach makes reliable volume estimation.
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Sunflower waxes as natural structuring agents to improve the technological properties of water-in-oil (W/O) high internal phase emulsions (HIPEs)
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.jfoodeng.2023.111638
High internal phase water-in-oil emulsions (W/O HIPEs) are promising fat replacers in food systems. In this work, sunflower wax (SW) or hydrolyzed sunflower wax (SWH) (up to 2% w/w) and a fixed PGPR concentration (0.5% w/w) were used to stabilize emulsions with a high volume fraction of water dispersed phase (80% w/w) and sunflower oil continuous phase (20% w/w). Our results showed that 0.5% (w/w) of SW is able to stabilize the W/O HIPEs, while at least 1.0% (w/w) of SWH was required to promote the same stabilization effect. Furthermore, increasing wax concentration reduced droplet size of fresh W/O HIPEs. However, regardless of the concentration, similar droplet sizes were found for each type of wax after 7 days of preparation. In addition, emulsions structured with SW showed smaller droplet sizes and, consequently, better kinetic stability for 60 days of storage. Oscillatory rheology results showed that the storage modulus (G') prevailed over the loss modulus (G″) with the addition of waxes to the formulation. This indicates the presence of a more elastic crystalline structure, which was also corroborated by polarized light microscopy. This study sheds new insights on the mechanisms of emulsions stabilization by sunflower waxes and opens the opportunity for the applicability of W/O HIPEs in the development of food structure.
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A method for determining the rheological properties of viscoplastic fluids using a rectangular die
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.jfoodeng.2023.111608
This study introduces a method for determining the rheological parameters of viscoplastic fluids with the use of rectangular dies. The relationship between the wall shear rate and the wall shear stress is investigated for the Casson, Herschel-Bulkley, and Robertson-Stiff rheological models, using two geometric constants for non-circular dies with a regular cross-section. Then, the rheological behavior and parameters of a collagen material were examined by an analytical method and by the proposed approximate method, using experimental data obtained by a slit viscometer and a rectangular die. The yield stress value of the collagen was determined employing the pressure relaxation method. The values were 2940 (±209) Pa from the slit viscometer and 3100 Pa (± 200) Pa from the rectangular die. The rheological parameters of collagen were then obtained using the analytical method and the proposed approximate methods for Casson, Herschel-Bulkley, and Robertson-Stiff rheological models. It was shown that the wall shear rate and the wall shear stress values of the analytical method and the proposed method are in good agreement. It was found that the Herschel-Bulkley and Robertson-Stiff models successfully fitted the wall shear rate-wall shear stress curves with a coefficient of determination equal to or greater than 0.97, and the evaluated consistency values were 165 (±71) Pa.sn for the Herschel-Bulkley model and 947 (±225) Pa.sn for the Robertson-Stiff model, and the flow index values were found to be 0.50 (±0.06) for the Herschel-Bulkley model and 0.32 (±0.03) for the Robertson-Stiff model. However, it was shown that the Casson model is not suitable for describing the rheological characteristic of collagen material. Experimentally obtained parameters for the Herschel-Bulkley model were validated with the use of simulations, and it was found that the numerically and experimentally evaluated results showed good agreement. The maximum deviation was found to be less than 12%.
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Nutritionally enhanced fibrous scaffolds by rolling droplet-interfacial polyelectrolyte complexation (RD-IPC)
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-14 , DOI: 10.1016/j.jfoodeng.2023.111627
The challenge of producing protein in a more sustainable manner than what is currently afforded by meat from livestock has led to the advent of cell-based or cultured meat. One method of obtaining whole-cuts of meat would be to culture the relevant cells on fibrous scaffolds to obtain meat-like textures. In the present work, a novel process of rolling droplet interfacial polyelectrolyte complexation (RD-IPC) is used to make aligned fibrous constructs that can be incorporated with nutritional components. Fiber is drawn by a falling droplet consisting of two oppositely charged polyelectrolytes that are continuously delivered by means of a syringe pump. The fibers are collected individually as they form and accumulate on a rotating collecting device to form planar constructs. Scaffolds incorporating gelatin, soybean flour, potato starch and garlic could be made by dispersing the respective powders into the polyelectrolyte solutions. Following the formation of the constructs, a heating step was found to improve their mechanical properties, in particular the potato starch-incorporated constructs, which exhibited higher tensile moduli due to a gelatinization process. Scaffolds imbued with gelatin and RGD moieties supported the adhesion, alignment, and differentiation of mouse myoblasts, while scaffolds incorporating gelatin alone sufficed for the differentiation of preadipocytes. RD-IPC provides for a scalable, continuous process that allows the incorporation of nutritional components into scaffolds possessing good mechanical and cell-adhesive properties. These fibrous scaffolds are constructed using edible polyelectrolyte components and aqueous solutions at relatively mild process conditions, underlining their promise for the nutritional enhancement of cultured meat.
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Kinetics of vitamin B12 thermal degradation in cow's milk
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-21 , DOI: 10.1016/j.jfoodeng.2023.111633
Cow's milk containing approximately 0.54 μg of B12/100 g of milk is an important source of B12 in our diets. Although some studies have reported the effects of heat processing on B12 in milk, kinetic studies regarding the thermal degradation of this vitamin are still scarce. In this study, the kinetics of thermal degradation of vitamin B12 in cow's milk were obtained in the temperature range of 102.5–141.6 °C and holding times up to 1200 s.The results showed that the degradation of B12 in milk followed a first-order kinetic reaction in the range of temperature tested. The Arrhenius model with an activation energy of 130 ± 5 kJ/mol and was successfully used to predict few data reported in literature for B12 degradation in milk. Compared with other foods, our results suggest that the milk matrix may protect B12 from thermal degradation.
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Modeling and optimization of the extraction of ylang-ylang essential oils using surrogate models from simulated data, coupled with covariance matrix adaptation evolution strategy
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-25 , DOI: 10.1016/j.jfoodeng.2023.111637
The plant Ylang-ylang is a tree native to the subtropical regions. Essential oils are typically extracted from their flowers to be used in several alternative medical treatment options. This extraction is typically performed using steam batch distillation. The literature reveals research efforts in the simulation and optimization of the production of essential oils; nevertheless, these efforts are limited to simplified modeling of the distillation process without a robust coupling with optimization algorithms. In this work, we performed the modeling and optimization of the extraction of Ylang-ylang essential oils using simulated data from a process simulation model to generate surrogate models coupled with a multiobjective optimization algorithm. Our base case simulation model, validated with experimental data, was used to generate process data, which was analyzed using a two-stage Exploratory Data Analysis approach. The ‘clean’ data was then fitted to surrogate models coupled with an optimization algorithm to minimize the duty in the steam batch distillation column and maximize the extraction yield. Economic analysis revealed that the optimized case increases the profit compared to the base case in 9.43% (+3.85 $/h), evidencing that this framework provides a reliable operational envelope of the extraction process that can be used for process design, monitoring, and optimization and potentially apply to other unit operations in the food industry.
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Application of ozone in peanut kernels: A multiscale model approach and effects on filamentous fungi decontamination
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.jfoodeng.2023.111649
Toxigenic fungi in peanuts cause serious damage to human and animal health; therefore, studying the forms of decontamination is imperative, and for this purpose, ozone is highlighted. This work addressed fungal decontamination and its relationship with the ozone concentration profile in a silo and the peanut grain itself. The main fungal genera found in peanuts (Penicillium, Aspergillus and Fusarium) showed significant growth reduction (P < 0.0001) after ozone treatment. The average value of aflatoxin B1 production by Aspergillus sp. Isolated from peanut kernels was 7.4 μg mL−1. The reduction in Aspergillus sp. Growth reached 87% within 240 min of the ozone treatment. Numerical simulation and experimental validation showed that ozone exhibits a strong concentration gradient in the silo and penetrates the grain up to ∼20% of peanut thickness. This study shows that there is a minimum ozone dosage to eliminate fungi and not cause lipid peroxidation on the peanut surface.
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Application of steam explosion pretreatment for accelerating the phenolics extraction from pomegranate peel: Mechanism and modeling
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1016/j.jfoodeng.2023.111629
Steam explosion (SE) pretreatment was applied to modify the physicochemical characterization of pomegranate peel, and the mechanism and kinetics of phenolic compounds extraction was investigated. The SE pretreatment conditions included pressure (0.5, 1.5, and 2.0 Mpa) and time (60, 120, and 180 s). Compared to untreated samples, the SE pretreatment at 1.5 and 2.0 Mpa pressure strengths significantly altered the appearance color, damaged the fiber structure, altered the composition of the cell wall, increased phenolic compounds extraction, and improved the phenolics release and antioxidant activity of pomegranate peel. Based on Fick's second law, the rise of SE strength resulted in the increase of kinetic constants and diffusion coefficients of phenolics, which increased from 1.55 × 10−3 to 3.55 × 10−3 min−1 and 1.97 × 10−9 to 10.35 × 10−9 m2/min, respectively. The activation energy of the extraction of the phenolic for 60, 120, and 180 s pretreatment groups were 11.64, 11.71, and 27.60 kJ/mol, respectively.
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Evaluation of drying kinetics, physical properties, bioactive compounds, antioxidant activity and microstructure of Acanthopanax sessiliflorus fruits dried by microwave-assisted hot air drying method
Membranes and Membrane Technologies ( IF 0 ) Pub Date: 2023-07-01 , DOI: 10.1016/j.jfoodeng.2023.111642
The A. sessiliflorus fruits have garnered attention among researchers for their medicinal and nutritional properties. However, traditional hot air drying (HAD) suffers from drawbacks, including extended drying time and loss of active substances. In this study, a microwave-assisted hot air drying (MAHD) method was implemented to dry A. sessiliflorus fruits. The material was initially dried by hot air to a certain moisture, followed by the microwave and hot air were used until the end. Drying was performed at different temperatures (55–75 °C) and powers (0.3–0.9 W/g), with freeze-drying (FD) as a control. The results showed that MAHD significantly reduced the drying time by 51–81% compared to HAD at 55 °C. Moreover, both FD and MAHD methods demonstrated high color retention and rehydration ratios. The active substance content including total anthocyanin content, total flavonoids content and total phenolic content was affected by microwave power and drying temperature. The samples of MAHD showed stronger antioxidant activity and active substance retention than those from HAD. The results of microstructure observation presented that the sample showed a distinct porous structure in the sample of MAHD.
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